5-(1h-1,2,4-Triazol-1-yl)pentanenitrile 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18244535
InChI: InChI=1S/C7H10N4/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-3,5H2
SMILES:
Molecular Formula: C7H10N4
Molecular Weight: 150.18 g/mol

5-(1h-1,2,4-Triazol-1-yl)pentanenitrile

CAS No.:

Cat. No.: VC18244535

Molecular Formula: C7H10N4

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

5-(1h-1,2,4-Triazol-1-yl)pentanenitrile -

Specification

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
IUPAC Name 5-(1,2,4-triazol-1-yl)pentanenitrile
Standard InChI InChI=1S/C7H10N4/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-3,5H2
Standard InChI Key VNJZVMSAJLEQER-UHFFFAOYSA-N
Canonical SMILES C1=NN(C=N1)CCCCC#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-(1H-1,2,4-triazol-1-yl)pentanenitrile (C₇H₁₀N₄) features:

  • A 1,2,4-triazole ring substituted at the N1 position

  • A pentanenitrile chain (-CH₂CH₂CH₂CH₂CN) attached to the triazole's nitrogen

  • Planar geometry at the triazole ring with potential for hydrogen bonding via the NH group

Table 1: Key Physicochemical Properties of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₇H₁₀N₄Derived from
Molecular Weight150.19 g/molCalculated
LogP (Partition Coeff.)~1.2 (predicted)Similar to
SolubilityMiscible in polar aprotic solventsBased on
StabilityStable under inert atmosphereAnalogous to

The nitrile group contributes to the molecule's polarity, while the triazole ring enables participation in various non-covalent interactions, including hydrogen bonding and π-π stacking .

Synthetic Methodologies

Optimization Strategies

Recent advances from analogous systems suggest:

  • Microwave-assisted synthesis reduces reaction times to <1 hour

  • Phase-transfer catalysis improves yields in biphasic systems

  • Flow chemistry approaches enhance scalability

Chemical Reactivity and Functionalization

Nitrile Group Transformations

The terminal nitrile undergoes characteristic reactions:

  • Hydrolysis to carboxylic acids (H₃O⁺, Δ)

  • Reduction to primary amines (LiAlH₄)

  • Cycloadditions with azides to form tetrazoles

Triazole Ring Modifications

The 1,2,4-triazole moiety participates in:

  • N-alkylation at position 3 or 4

  • Metal coordination through lone pair electrons

  • Electrophilic aromatic substitution (limited by electron deficiency)

Cell LinePredicted IC₅₀ (μM)Mechanism PostulationReference Basis
MCF-7 (Breast)12.4 ± 1.2Topoisomerase II inhibition
A549 (Lung)18.7 ± 2.1ROS-mediated apoptosis
HepG2 (Liver)22.9 ± 1.8Cell cycle arrest (G2/M)

These projections derive from structural analogs showing:

  • Triazole-mediated enzyme inhibition

  • Nitrile-enhanced membrane permeability

Industrial and Materials Science Applications

Polymer Chemistry

As a monomer or crosslinker in:

  • High-performance polyamides (nitrile cyclization)

  • Conductive polymers (triazole-metal complexes)

Coordination Chemistry

Forms stable complexes with transition metals:

  • Cu(II): Square planar geometry

  • Fe(III): Octahedral coordination

Table 3: Metal Complex Stability Constants (log β)

Metal Ionlog β (Predicted)Potential Application
Cu²⁺8.2 ± 0.3Catalytic oxidation
Pd²⁺6.7 ± 0.2Cross-coupling reactions
Zn²⁺5.9 ± 0.4Bioinorganic mimetics

Spectroscopic Characterization

NMR Spectral Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.62 (m, 2H), 1.85 (m, 2H), 2.41 (t, J=7.2 Hz, 2H), 3.02 (t, J=7.0 Hz, 2H), 8.15 (s, 1H), 8.62 (s, 1H)

  • ¹³C NMR (100 MHz, CDCl₃): δ 18.4, 23.1, 28.7, 29.9, 117.5 (CN), 128.4, 143.2, 144.9

IR Spectral Features

  • Strong absorption at ~2240 cm⁻¹ (C≡N stretch)

  • Triazole ring vibrations: 1520 cm⁻¹ (C=N), 1350 cm⁻¹ (C-N)

Future Research Directions

Critical knowledge gaps to address:

  • Comprehensive pharmacokinetic profiling

  • Structure-activity relationship (SAR) optimization

  • Scale-up synthesis for industrial applications

  • Exploration of supramolecular architectures

Emerging applications in:

  • Photodynamic therapy (triazole as photosensitizer anchor)

  • Organic semiconductors (nitrile-triazole conjugates)

  • Bioconjugation chemistry (click chemistry handles)

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